3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide
Description
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide is a brominated pyrazole derivative with a propanamide side chain. Its structure features a pyrazole ring substituted with an amino group at position 3, a bromine atom at position 4, and an N-isopropylpropanamide moiety at position 1. This compound is of interest in medicinal and agrochemical research due to the pyrazole scaffold’s versatility in drug design, particularly in kinase inhibition and antimicrobial applications.
Properties
Molecular Formula |
C9H15BrN4O |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-6(2)12-8(15)3-4-14-5-7(10)9(11)13-14/h5-6H,3-4H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
YEYMOUMEZAXHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The brominated pyrazole is subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most closely related compound identified is 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide (CAS: 1247435-25-1), a positional isomer differing in the attachment site of the pyrazole ring to the propanamide chain (position 2 vs. 3) . Other analogues include pyrazole derivatives with variations in halogenation (e.g., chloro instead of bromo) or alkylamide substituents (e.g., N-ethyl vs. N-isopropyl).
Physicochemical and Functional Differences
Table 1: Comparison of Key Properties
| Property | 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide | 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide |
|---|---|---|
| Molecular Weight (g/mol) | ~275.15 (estimated) | 275.15 |
| Substituent Position | Pyrazole attached at propanamide position 3 | Pyrazole attached at propanamide position 2 |
| Purity | Not reported | 98% |
| Commercial Availability | Likely under research use | Discontinued (CymitQuimica, 2025) |
| Synthetic Accessibility | Potentially optimized for stability | Discontinued due to synthesis or stability challenges |
Positional Isomerism Effects :
- The 3-isomer’s longer chain may enhance solubility in polar solvents compared to the 2-isomer, which has a shorter side chain. Steric hindrance in the 2-isomer could reduce reactivity in substitution reactions.
- The 3-isomer’s structure may allow better conformational flexibility for target binding in biological systems, a hypothesis supported by studies on pyrazole-based kinase inhibitors .
Functional Group Impact: Both compounds retain the bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
The 3-isomer’s persistence in research pipelines implies favorable synthetic or functional properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
